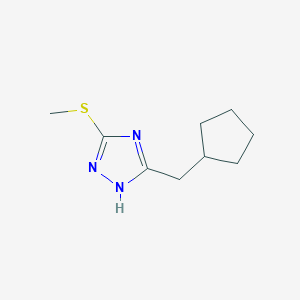
5-(cyclopentylmethyl)-3-methylsulfanyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(cyclopentylmethyl)-3-methylsulfanyl-1H-1,2,4-triazole, also known as CMST, is a chemical compound with potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
5-(cyclopentylmethyl)-3-methylsulfanyl-1H-1,2,4-triazole has been studied for its potential use as an inhibitor of protein kinase CK2, which is involved in cell growth and proliferation. It has also been studied for its potential use as a modulator of the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Wirkmechanismus
The mechanism of action of 5-(cyclopentylmethyl)-3-methylsulfanyl-1H-1,2,4-triazole as a CK2 inhibitor involves binding to the ATP-binding site of the enzyme, thereby preventing its activity. As a modulator of the GABA-A receptor, this compound is believed to enhance the activity of the receptor, resulting in increased inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound is able to inhibit the activity of CK2, with IC50 values in the low micromolar range. It has also been shown to enhance the activity of the GABA-A receptor, resulting in increased inhibition of neurotransmitter release. In vivo studies have not yet been conducted.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-(cyclopentylmethyl)-3-methylsulfanyl-1H-1,2,4-triazole is its potential as a selective inhibitor of CK2, which is involved in a variety of cellular processes. However, its effects on the GABA-A receptor may limit its use in certain experiments. Additionally, its limited solubility in aqueous solutions may present challenges in experimental design.
Zukünftige Richtungen
Future research on 5-(cyclopentylmethyl)-3-methylsulfanyl-1H-1,2,4-triazole may focus on its potential as a therapeutic agent for diseases involving CK2 dysregulation, such as cancer and neurodegenerative disorders. Additionally, further studies may investigate its potential as a modulator of the GABA-A receptor in the treatment of anxiety disorders and epilepsy. Further optimization of the synthesis method may also improve the compound's solubility and overall efficacy.
Synthesemethoden
The synthesis of 5-(cyclopentylmethyl)-3-methylsulfanyl-1H-1,2,4-triazole involves the reaction of cyclopentylmethyl bromide and 3-methylthio-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. This results in the formation of this compound as a white solid.
Eigenschaften
IUPAC Name |
5-(cyclopentylmethyl)-3-methylsulfanyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-13-9-10-8(11-12-9)6-7-4-2-3-5-7/h7H,2-6H2,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBGHWCEZOCHMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=N1)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[2-[1-(1-benzofuran-2-yl)ethylamino]-2-oxoethyl]carbamoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7502634.png)

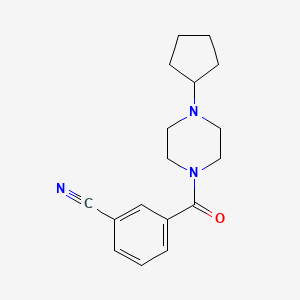
![(2S)-3-phenyl-2-[(4-propylphenyl)sulfonylamino]propanoic acid](/img/structure/B7502644.png)
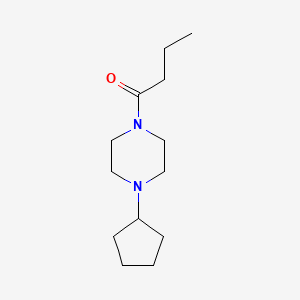
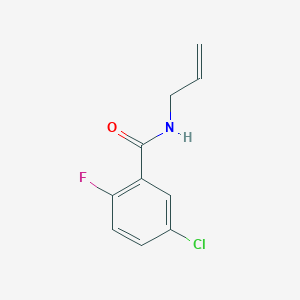
![[1-[(1,1-dioxothiolan-3-yl)-methylamino]-1-oxopropan-2-yl] 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetate](/img/structure/B7502673.png)
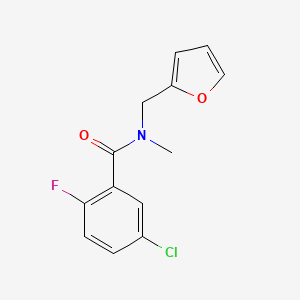

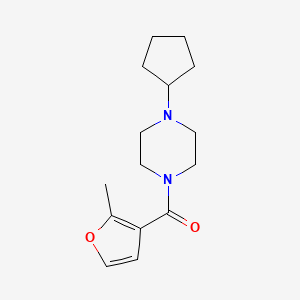
![4-Methyl-2-[2-oxo-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethoxy]benzamide](/img/structure/B7502704.png)
![2-(5,7-dibromoquinolin-8-yl)oxy-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B7502721.png)
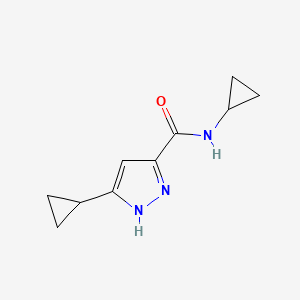
![2-[(7-Acetamido-2-oxochromen-4-yl)methylsulfanyl]benzoic acid](/img/structure/B7502724.png)
